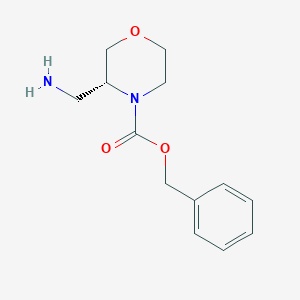

(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate

Description

BenchChem offers high-quality (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

benzyl (3R)-3-(aminomethyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C13H18N2O3/c14-8-12-10-17-7-6-15(12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m1/s1 |

InChI Key |

PHVGNIVBGOBZCV-GFCCVEGCSA-N |

Isomeric SMILES |

C1COC[C@H](N1C(=O)OCC2=CC=CC=C2)CN |

Canonical SMILES |

C1COCC(N1C(=O)OCC2=CC=CC=C2)CN |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Technical Guide: (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate in Target-Directed Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocycles is a proven tactic to improve the physicochemical properties and metabolic stability of drug candidates. (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate (CAS 1312161-62-8) represents a highly versatile, orthogonally protected chiral building block[1]. By offering a rigidified morpholine core with a stereospecific primary amine, this scaffold is extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including orexin receptor antagonists for neurological disorders[2] and apoptosis-inducing agents targeting the Bcl-2 protein family in oncology[3].

This whitepaper provides an in-depth analysis of the structural causality, synthetic utility, and validated experimental workflows associated with this critical intermediate.

Physicochemical Profiling & Structural Causality

The utility of (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate is not coincidental; it is a direct result of its highly engineered molecular architecture. Every functional group serves a distinct mechanistic purpose in both the synthetic pipeline and the final biological target engagement.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, which dictate its handling and reactivity[1].

| Parameter | Value | Causality / Implication in Synthesis |

| CAS Registry Number | 1312161-62-8 | Unique identifier for the (R)-enantiomer. |

| Molecular Formula | C13H18N2O3 | Defines the mass balance for stoichiometric calculations. |

| Molecular Weight | 250.29 g/mol | Used for precise molarity tracking in micro-scale couplings. |

| Stereochemistry | (R)-configuration at C3 | Dictates the 3D spatial vector of the aminomethyl group, crucial for binding pocket alignment (e.g., BH3 domain)[4]. |

| N4 Protecting Group | Carboxybenzyl (Cbz) | Provides orthogonal protection. Stable to basic coupling conditions; cleaved exclusively via hydrogenolysis. |

| Primary Amine | Unprotected (-CH2NH2) | Acts as the primary nucleophile for immediate functionalization (e.g., amide coupling, reductive amination). |

The Role of the Morpholine Core

The morpholine ring is a privileged scaffold in drug discovery. The presence of the oxygen atom introduces an amphoteric character, lowering the pKa of the adjacent nitrogen compared to a standard piperidine ring. This subtle electronic shift enhances aqueous solubility, modulates lipophilicity (LogD), and often improves the oral bioavailability of the final drug candidate[4].

Applications in Target-Directed Drug Discovery

Apoptosis-Inducing Agents (Bcl-2 Inhibitors)

Overexpression of anti-apoptotic Bcl-2 proteins correlates with chemotherapy resistance in various hematological malignancies[3]. Small molecule inhibitors, such as Venetoclax (ABT-199) and Navitoclax (ABT-263), act as BH3 mimetics that bind to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins and triggering cell death[4].

Derivatives of 3-(aminomethyl)morpholine are heavily cited in the optimization of these inhibitors. The morpholine moiety is strategically placed to enhance the solubility of these large, hydrophobic molecules while maintaining the critical hydrogen-bonding network required for target affinity[4].

Mechanism of action for morpholine-derived Bcl-2 inhibitors inducing apoptosis in cancer cells.

Orexin Receptor Antagonists

The orexin system regulates wakefulness and sleep. Morpholine derivatives, specifically functionalized at the 3-position, have been patented as potent orexin receptor antagonists for the treatment of insomnia and other neurological disorders[2]. The (R)-stereocenter ensures that the antagonist perfectly fits the chiral binding pocket of the OX1 and OX2 receptors.

Validated Experimental Workflows

To transform (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate into a bioactive API, chemists typically employ a two-stage workflow: functionalization of the primary amine, followed by deprotection of the secondary morpholine nitrogen.

Stepwise synthetic workflow for functionalizing (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate.

Protocol A: Selective HATU-Mediated Amide Coupling

This protocol describes the functionalization of the primary aminomethyl group.

Causality of Reagents: HATU is selected over traditional EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester, which is essential for coupling sterically hindered carboxylic acids while suppressing epimerization. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any trace acid without competing for the active ester.

Step-by-Step Methodology:

-

Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: Pre-activation ensures the active ester is fully formed before the amine is introduced, preventing side reactions.

-

Coupling: Add (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate (1.0 eq) dropwise as a solution in DMF. Stir at room temperature for 2 hours.

-

In-Process Control (Self-Validation): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated when the starting material mass (m/z 251.1 [M+H]+) is consumed, and the product mass is dominant.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Catalytic Hydrogenolysis of the Cbz Group

Once the primary amine is functionalized, the Cbz group must be removed to expose the secondary morpholine nitrogen for further derivatization or to yield the final API.

Causality of Reagents: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzyl carbamate bond via hydrogenolysis. This method is completely orthogonal to acid-labile groups (like Boc) and base-labile groups, ensuring the newly formed amide bond remains intact.

Step-by-Step Methodology:

-

Preparation: Dissolve the Cbz-protected intermediate (1.0 eq) in a 1:1 mixture of Methanol/Ethyl Acetate (0.1 M). Causality: Methanol accelerates the hydrogenolysis, while Ethyl Acetate helps solubilize highly lipophilic intermediates.

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight).

-

Purging (Critical Safety & Validation Step): Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Nitrogen (repeat 3x). Then, evacuate and backfill with Hydrogen gas from a balloon (repeat 3x). Causality: Strict exclusion of oxygen prevents the spontaneous ignition of Pd/C in the presence of methanol.

-

Reaction: Stir vigorously at room temperature under a hydrogen balloon for 4–12 hours.

-

In-Process Control (Self-Validation): Spot the reaction mixture on a TLC plate. Stain with Ninhydrin and heat. The appearance of a dark blue/purple spot confirms the presence of the newly liberated secondary amine.

-

Filtration: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol. Causality: Celite prevents finely divided palladium particulates from passing through standard filter paper, ensuring API purity.

-

Isolation: Concentrate the filtrate in vacuo to yield the free secondary morpholine derivative, ready for final purification or immediate downstream use.

References

Sources

- 1. 1312161-62-8|(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. WO2005118548A1 - Substituted 1,2,3,4-tetrahydroisoquinoline derivatives - Google Patents [patents.google.com]

- 3. WO2012121758A1 - Melt-extruded solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

Chiral Morpholine Building Blocks for Drug Discovery: A Technical Guide

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to confer advantageous physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] The introduction of stereocenters into the morpholine core unlocks access to a three-dimensional chemical space, enabling fine-tuned interactions with biological targets and often leading to improved potency and selectivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of chiral morpholine building blocks. We will explore the strategic value of this scaffold, delve into key stereoselective synthetic methodologies, showcase their application in landmark drugs, and provide a detailed experimental protocol for the synthesis of a key chiral intermediate.

The Strategic Value of the Morpholine Scaffold in Drug Design

The prevalence of the morpholine motif in approved pharmaceuticals is not coincidental; it is a direct result of its unique and beneficial properties that address several key challenges in drug design.[3][4]

-

Physicochemical Properties: The morpholine ring, containing both an ether oxygen and a secondary amine, strikes a desirable balance between hydrophilicity and lipophilicity.[3][5] The ether oxygen can act as a hydrogen bond acceptor, while the overall scaffold can improve aqueous solubility—a critical factor for oral bioavailability.[3][6] The nitrogen atom's basicity (pKa ~8.7) is attenuated compared to piperidine, a feature that can be advantageous for optimizing a drug candidate's properties, including its permeability across the blood-brain barrier (BBB).[5][6]

-

Metabolic Stability: The morpholine ring is generally robust to metabolic degradation, enhancing the in vivo half-life of drug candidates.[6][7] This stability reduces the likelihood of rapid clearance and can lead to a more predictable pharmacokinetic profile.

-

Structural Versatility: The chair-like conformation of the morpholine ring provides a rigid scaffold that can be used to orient substituents in precise vectors, optimizing their interactions with target proteins.[5] Its synthetic tractability allows for the facile introduction of various functional groups, making it a versatile building block for creating diverse chemical libraries.[1][8]

Table 1: Comparison of Physicochemical Properties

| Heterocycle | Typical pKa | Lipophilicity (clogP) | Key Features |

| Morpholine | ~8.7 | ~ -0.85 | H-bond acceptor (O), moderate base, good solubility.[5][6] |

| Piperidine | ~11.2 | ~ 0.84 | Strong base, more lipophilic. |

| Piperazine | ~9.8 (N1), ~5.6 (N2) | ~ -1.0 | Two basic centers, highly hydrophilic. |

Stereoselective Synthesis of Chiral Morpholines

The synthesis of enantiomerically pure morpholines is paramount to harnessing their full potential in drug discovery. Several robust strategies have been developed, broadly categorized as substrate-controlled, catalyst-controlled, and biocatalytic methods.[9][10]

Substrate-Controlled Synthesis (Chiral Pool Approach)

This classic strategy leverages readily available, enantiopure starting materials such as amino acids or epoxides.[11][12] The inherent chirality of the starting material is transferred to the final morpholine product. For instance, enantiopure amino alcohols can be used as precursors for the stereocontrolled synthesis of disubstituted morpholines.[11] While reliable, this approach can sometimes be limited by the availability and diversity of the chiral starting materials.

Catalyst-Controlled Synthesis

Asymmetric catalysis represents a more flexible and powerful approach, creating chirality from prochiral substrates using a small amount of a chiral catalyst.[9][13]

-

Asymmetric Hydrogenation: This is one of the most efficient methods for producing chiral molecules.[9] The hydrogenation of dehydromorpholine precursors using chiral transition-metal catalysts (e.g., Rhodium complexes with chiral bisphosphine ligands) can yield 2-substituted or 3-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in high yields.[9][10][14]

-

Palladium-Catalyzed Carboamination: Intramolecular carboamination reactions catalyzed by palladium complexes offer a concise route to various substituted morpholines, including cis-3,5-disubstituted derivatives, from enantiopure amino alcohol precursors.[11]

-

Domino Reactions: One-pot tandem reactions, such as a sequence of hydroamination followed by asymmetric transfer hydrogenation, provide an efficient and atom-economical pathway to enantiomerically enriched 3-substituted morpholines.[13]

Chemoenzymatic and Biocatalytic Synthesis

Enzymes offer unparalleled stereoselectivity and operate under mild conditions, making them attractive catalysts for synthesizing chiral building blocks.[15][16]

-

Hydroxynitrile Lyases: These enzymes can catalyze the addition of cyanide to aldehydes to form cyanohydrins with excellent enantioselectivity. These cyanohydrins can then be converted through several chemical steps into enantiomerically pure cis- and trans-2,5-disubstituted morpholines.[17]

-

Engineered Enzymes: Advances in enzyme engineering allow for the creation of biocatalysts tailored for specific transformations. For example, engineered phosphotriesterases can perform stereoselective hydrolysis of prochiral precursors to generate chiral organophosphothioates, demonstrating the power of biocatalysis in creating complex chiral molecules.[18]

Diagram 1: Major Strategies for Chiral Morpholine Synthesis

Caption: Overview of synthetic routes to chiral morpholines.

Case Studies: Chiral Morpholines in Approved Drugs

The impact of chiral morpholine building blocks is best illustrated by their incorporation into successful therapeutic agents.

Aprepitant (EMEND®)

Aprepitant is a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[19] Its complex structure features a chiral morpholine core with three contiguous stereocenters. The synthesis of this core is a landmark achievement in process chemistry.[19][20] Early syntheses relied on a crystallization-induced diastereoselective transformation to set the stereochemistry.[20][21] This highlights the critical role of stereochemical control in achieving the desired biological activity. The morpholine ring in Aprepitant is crucial for its pharmacophore, correctly positioning the aryl substituents for optimal receptor binding.[19][22]

Rivaroxaban (Xarelto®)

Rivaroxaban is a direct Factor Xa inhibitor, widely used as an anticoagulant.[23][24] It contains a morpholinone moiety derived from a chiral precursor. The morpholine group was strategically introduced during the optimization process to improve the compound's pharmacokinetic profile.[25] The synthesis of the key 4-(4-aminophenyl)morpholin-3-one intermediate is a critical part of the overall manufacturing process.[26]

Table 2: Chiral Morpholine Building Blocks in Selected Drugs

| Drug | Chiral Morpholine Moiety | Therapeutic Area | Key Role of Morpholine |

| Aprepitant | (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine | Antiemetic | Core scaffold, essential for pharmacophore geometry.[19][20] |

| Rivaroxaban | (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | Anticoagulant | Improves pharmacokinetic properties.[23][25] |

| Reboxetine | (2R)-2-(((R)-2-ethoxyphenoxy)(phenyl)methyl)morpholine | Antidepressant | Core structural element.[4] |

Experimental Protocol: Asymmetric Synthesis of a 2-Substituted Chiral Morpholine

This section provides a representative, field-proven protocol for the asymmetric hydrogenation of a dehydromorpholine, a powerful method for accessing 2-substituted chiral morpholines.[9][27]

Reaction: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-phenyl-3,4-dihydro-2H-1,4-oxazine.

Objective: To synthesize (R)-2-phenylmorpholine with high yield and enantioselectivity.

Materials:

-

[Rh(COD)2]BF4 (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

-

(R)-SKP (Chiral bisphosphine ligand)

-

2-phenyl-3,4-dihydro-2H-1,4-oxazine (Substrate)

-

Anhydrous Dichloromethane (DCM)

-

Hydrogen gas (High purity)

-

Stainless-steel autoclave

Procedure:

-

Catalyst Preparation (in a glovebox):

-

Charge a dry Schlenk tube with [Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol, 1 mol%).

-

Add (R)-SKP ligand (1.6 mg, 0.00275 mmol, 1.1 eq).

-

Add 1.0 mL of anhydrous DCM.

-

Stir the resulting solution at room temperature for 30 minutes. The solution should turn a reddish-orange color, indicating catalyst formation.

-

-

Substrate Preparation:

-

In a separate dry vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol, 100 mol%) in 1.0 mL of anhydrous DCM.

-

-

Reaction Setup:

-

Transfer the substrate solution to the Schlenk tube containing the catalyst solution.

-

Transfer the combined reaction mixture to a stainless-steel autoclave.

-

-

Hydrogenation:

-

Seal the autoclave.

-

Purge the autoclave with hydrogen gas three times to remove any air.

-

Pressurize the autoclave to 50 atm with hydrogen gas.

-

Stir the reaction vigorously at room temperature for 24 hours.

-

-

Work-up and Purification:

-

Carefully vent the autoclave to release the hydrogen pressure.

-

Remove the solvent from the reaction mixture under reduced pressure (rotary evaporation).

-

The resulting residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to afford the pure product.

-

Expected Outcome:

-

Yield: >99%

-

Enantiomeric Excess (ee): ~92% (determined by chiral HPLC analysis).[27]

Diagram 2: Experimental Workflow for Asymmetric Hydrogenation

Caption: Step-by-step workflow for chiral morpholine synthesis.

Future Perspectives

The field of chiral morpholine synthesis continues to evolve, driven by the demand for novel drug candidates with improved properties.[28] Emerging areas of interest include:

-

Photocatalysis: Visible-light-mediated photocatalytic methods are emerging as powerful tools for constructing morpholine rings under mild conditions, offering new pathways to complex and diverse scaffolds.[29][30]

-

Flow Chemistry: Continuous flow technologies are being applied to the synthesis of morpholine building blocks, enabling safer, more scalable, and efficient production.[30]

-

Novel Scaffolds: Research into more complex, conformationally restricted, and spirocyclic morpholine derivatives is expanding the available chemical space for drug discovery.[31]

Conclusion

Chiral morpholine building blocks are indispensable tools in the modern drug discovery toolbox. Their unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility has cemented their status as a privileged scaffold.[1][3] The continued development of innovative and efficient stereoselective synthetic methods, from asymmetric catalysis to biocatalysis, ensures that chemists will have access to an ever-expanding array of these valuable building blocks. By understanding the principles behind their synthesis and strategic application, researchers can continue to leverage the power of the chiral morpholine scaffold to design the next generation of safer and more effective medicines.

References

-

Giampietro, N. C., & Wolfe, J. P. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Journal of the American Chemical Society, 130(39), 12907–12907. Available at: [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14491–14496. Available at: [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]

-

Ritzen, B., et al. (2010). Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. The Journal of Organic Chemistry, 75(9), 3053–3063. Available at: [Link]

-

Speranza, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 356-381. Available at: [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. Available at: [Link]

-

Brands, K. M. J., et al. (2003). Chapter 10 Synthesis of aprepitant. ResearchGate. Available at: [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

-

Drug Discovery and Therapy World Congress. (2025). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. Available at: [Link]

-

Li, G., et al. (2017). Synthesis of the major isomers of Aprepitant and Fosaprepitant. ResearchGate. Available at: [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

-

Ortiz, K. G., et al. (2024). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]

-

Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Academia.edu. Available at: [Link]

-

Brands, K. M. J., et al. (2003). Efficient Synthesis of NK 1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. ResearchGate. Available at: [Link]

-

Speranza, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

-

Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

-

Lulli, M., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(22), 10304–10313. Available at: [Link]

- Google Patents. (2009). WO2009106486A1 - Preparation of morpholine derivatives.

-

Wijtmans, R., et al. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Organic Letters, 6(8), 1275-1278. Available at: [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]

-

Unlocking the polymorphic odyssey of Rivaroxaban: a journey of pharmaceutical innovation. (2024). Future Science. Available at: [Link]

-

Wang, H., et al. (2019). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Rahman, M. A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

-

Turpie, A. G. G. (2007). Rivaroxaban. Drugs of the Future, 32(6), 521. Available at: [Link]

-

Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. Available at: [Link]

-

Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. Available at: [Link]

-

Grøndahl, L., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(44), 28659–28668. Available at: [Link]

-

Reddy, L. R., et al. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. ACS Omega, 5(38), 24391–24396. Available at: [Link]

-

Wang, Y., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7654–7660. Available at: [Link]

-

Kikelj, D. (2004). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

Li, W.-S., et al. (2002). Enzymatic Synthesis of Chiral Organophosphothioates from Prochiral Precursors. Organic Letters, 4(4), 571–573. Available at: [Link]

-

He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

An, J., et al. (2023). An Efficient Synthesis of Rivaroxaban. ResearchGate. Available at: [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

Medical Research Laboratory Meeting. (2024). New class of chiral molecules offers strong stability for drug development. Medical Research Laboratory Meeting. Available at: [Link]

-

Perzborn, E., et al. (2011). The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants. Thrombosis Research, 127(Suppl 2), S1-S4. Available at: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. pharmasalmanac.com [pharmasalmanac.com]

- 16. jocpr.com [jocpr.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.tamu.edu [chem.tamu.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. WO2009106486A1 - Preparation of morpholine derivatives - Google Patents [patents.google.com]

- 22. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Unlocking the polymorphic odyssey of Rivaroxaban: a journey of pharmaceutical innovation - MedCrave online [medcraveonline.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. e3s-conferences.org [e3s-conferences.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Morpholine synthesis [organic-chemistry.org]

- 31. researchgate.net [researchgate.net]

Comprehensive Technical Guide: (R)-3-Aminomethyl-N-Cbz-morpholine

Executive Summary

(R)-3-aminomethyl-N-Cbz-morpholine (CAS: 1312161-62-8) is a highly versatile, stereochemically pure chiral building block extensively utilized in modern medicinal chemistry. Featuring a morpholine core substituted at the 3-position with a primary amine and protected at the secondary amine with a carboxybenzyl (Cbz) group, this scaffold provides critical conformational rigidity and hydrogen-bonding capabilities. It serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including orexin receptor antagonists [2] and Bcl-2 family apoptosis-inducing agents [3].

Chemical Identity and Physicochemical Properties

The strategic placement of the Cbz protecting group is not arbitrary; it offers excellent orthogonality when subsequent synthetic steps require the protection of the primary amine (e.g., with a Boc group). The Cbz group is stable under acidic conditions (unlike Boc) and mild basic conditions, allowing for the selective manipulation of the primary amine without compromising the integrity of the morpholine nitrogen.

Table 1: Key Physicochemical Properties

| Property | Value |

| Chemical Name | (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate |

| CAS Registry Number | 1312161-62-8 |

| Molecular Formula | C13H18N2O3 |

| Molecular Weight | 250.29 g/mol |

| Stereochemistry | (R)-enantiomer |

| Appearance | Colorless to pale yellow viscous oil or solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO |

| Storage Conditions | 2-8°C, inert atmosphere (Argon/N2) |

(Data curated from commercial supplier specifications [1])

Synthesis and Manufacturing Pathways

The synthesis of (R)-3-aminomethyl-N-Cbz-morpholine demands strict stereochemical control to prevent racemization at the C3 position. The most robust pathway begins with the chiral pool precursor, D-serine.

Step-by-Step Methodology and Causality

Step 1: N-Protection of D-Serine

-

Protocol: D-serine is reacted with benzyl chloroformate (Cbz-Cl) in aqueous NaOH.

-

Causality: The Cbz group is chosen over Boc because it withstands the strongly basic alkylation conditions required in Step 2. Furthermore, it can be orthogonally cleaved later via hydrogenolysis without affecting acid-sensitive functional groups that may be introduced downstream.

Step 2: Cyclization to Morpholine Core

-

Protocol: N-Cbz-D-serine is treated with sodium hydride (NaH) and 1,2-dibromoethane in DMF at 0°C, slowly warming to room temperature.

-

Causality: The strong base deprotonates both the hydroxyl and carboxyl groups. The subsequent intramolecular cyclization forms the morpholine ring. Strict temperature control (≤ 25°C) is critical here; elevated temperatures drastically increase the risk of base-catalyzed racemization at the alpha-chiral center.

Step 3: Chemoselective Reduction to Alcohol

-

Protocol: The carboxylic acid is activated using isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride. This intermediate is reduced in situ with sodium borohydride (NaBH4) in a water/THF mixture to yield (R)-4-Cbz-3-(hydroxymethyl)morpholine.

-

Causality: Direct reduction of the carboxylic acid with strong reagents like Lithium Aluminum Hydride (LAH) would concurrently reduce or cleave the Cbz carbamate. The mixed anhydride method ensures chemoselective reduction of the acid while leaving the Cbz protecting group completely intact.

Step 4: Activation and Azidation

-

Protocol: The primary alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in DCM. The mesylate is subsequently displaced by sodium azide (NaN3) in DMF at 60°C.

-

Causality: Mesylation transforms the poor hydroxyl leaving group into an excellent one. The azide displacement proceeds via an SN2 mechanism. Because the reaction occurs at the adjacent methylene carbon rather than the C3 stereocenter itself, the (R)-configuration is perfectly preserved.

Step 5: Staudinger Reduction

-

Protocol: The azide is reduced to the primary amine using triphenylphosphine (PPh3) in THF/H2O at room temperature.

-

Causality: Standard catalytic hydrogenation (Pd/C, H2) would successfully reduce the azide but would simultaneously cleave the Cbz protecting group. The Staudinger reaction is perfectly chemoselective, reducing only the azide to the primary amine to yield the final product.

Step-by-step synthesis of (R)-3-aminomethyl-N-Cbz-morpholine from D-serine.

Applications in Drug Discovery

The morpholine ring is a privileged scaffold in pharmacology. It improves aqueous solubility, modulates pKa, and enhances metabolic stability. The 3-aminomethyl substitution provides a highly reactive vector for further functionalization, such as amide coupling or reductive amination.

Orexin Receptor Antagonists

Derivatives of 3-aminomethyl-morpholine have been patented as potent, non-peptide antagonists of human orexin receptors (OX1 and OX2) [2]. These G-protein-coupled receptors (GPCRs) regulate sleep-wake cycles. By competitively blocking orexin binding, these compounds prevent intracellular calcium release, thereby promoting sleep. They are heavily investigated for treating insomnia and narcolepsy.

Mechanism of action of morpholine-derived orexin receptor antagonists.

Apoptosis-Inducing Agents (Bcl-2 Inhibitors)

This specific scaffold is also utilized in the synthesis of Bcl-2 family inhibitors [3]. The morpholine moiety is structurally ideal for fitting into the P4 pocket of the Bcl-2 protein, while the aminomethyl group serves as a critical linker to the rest of the macrocyclic or linear API, disrupting protein-protein interactions and inducing apoptosis in cancer cells.

Analytical Characterization & Quality Control

To ensure the integrity of the compound for downstream API manufacturing, a self-validating analytical protocol must be employed.

-

Chiral HPLC (Self-Validating Protocol):

-

Purpose: To determine the enantiomeric excess (ee).

-

Method: Use a chiral stationary phase (e.g., Chiralpak AD-H) with an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1).

-

System Validation: The (S)-enantiomer must be injected alongside the sample as a reference standard. This creates a self-validating system: if the method cannot demonstrate baseline resolution between the spiked (S)-enantiomer and the (R)-enantiomer, the ee calculation is void. An ee of >98% is standard for pharmaceutical applications.

-

-

1H and 13C NMR Spectroscopy:

-

Purpose: Structural confirmation.

-

Key Signals: The methylene protons of the Cbz group typically appear as a singlet or AB quartet around 5.1 ppm. The aminomethyl protons appear around 2.7-2.9 ppm, shifting slightly upon protonation.

-

-

LC-MS:

-

Purpose: Mass verification and purity.

-

Result: The ESI+ spectrum should show a prominent [M+H]+ peak at m/z 251.1.

-

Handling, Stability, and Storage

As a primary amine, the compound is susceptible to oxidation and carbamate formation upon prolonged exposure to atmospheric CO2.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed amber vial to prevent degradation.

-

Handling: Perform all transfers in a fume hood. If the compound presents as a viscous oil, gentle warming (up to 40°C) may be used to reduce viscosity for pipetting, though weighing by difference is highly recommended to ensure stoichiometric accuracy.

References

- Weller, T., et al. "Substituted 1,2,3,4-tetrahydroisoquinoline derivatives." World Intellectual Property Organization, Patent WO2005118548A1, 2005.

- AbbVie Inc. "Melt-extruded solid dispersions containing an apoptosis-inducing agent." World Intellectual Property Organization, Patent WO2012121758A1, 2012.

-

National Center for Biotechnology Information (NCBI). "3-Aminomethyl-4-boc-morpholine." PubChem Compound Summary for CID 44182325. Available at:[Link]

The Morpholine Advantage: Strategic Implementation in Drug Discovery

Executive Summary

In medicinal chemistry, the morpholine ring (1,4-oxazinane) is not merely a structural filler; it is a privileged scaffold that solves specific pharmacokinetic (PK) defects.[1] By introducing a morpholine moiety, a medicinal chemist can simultaneously modulate lipophilicity (

Part 1: Physicochemical Profiling & Strategic Utility

The Solubility/Permeability Balance

Morpholine is a "sweet spot" heterocycle. Unlike piperazine (

| Property | Value / Characteristic | Impact on Drug Design |

| pKa (Conjugate Acid) | 8.33 | Predominantly ionized at pH 1-2 (stomach), aiding dissolution. Partially unionized at pH 7.4, aiding passive permeability. |

| LogP | -0.86 | Significantly lowers the |

| H-Bonding | 1 Acceptor (Ether O), 1 Donor (NH) | The ether oxygen acts as a weak H-bond acceptor, critical for water solubility and specific receptor interactions. |

| Conformation | Chair (lowest energy) | predictable vector positioning for substituents; mimics the spatial arrangement of piperidine/piperazine but with altered electronics. |

The Metabolic Liability

The primary weakness of the morpholine ring is oxidative metabolism mediated by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

-

Mechanism: Hydroxylation at the

-carbon (adjacent to nitrogen) leads to an unstable carbinolamine intermediate. -

Outcome: Ring opening to form (2-hydroxyethoxy)acetaldehyde derivatives or N-dealkylation.

-

Mitigation Strategy: Deuteration of the

-carbons or introducing steric bulk (e.g., methyl substitution) at the C2/C6 positions to sterically hinder CYP approach.

Part 2: Synthetic Architectures & Protocols

The most common entry point for morpholine into a drug scaffold is via N-arylation . While nucleophilic aromatic substitution (

Visualization: Buchwald-Hartwig Workflow

The following diagram outlines the logical flow of a Pd-catalyzed morpholine installation, highlighting critical decision nodes.

Caption: Logic flow for Palladium-catalyzed N-arylation of morpholine, ensuring checkpoint validation before workup.

Standard Operating Procedure: N-Arylation of Aryl Chlorides

Objective: Install a morpholine ring onto a deactivated aryl chloride. Self-Validating Mechanism: The use of XPhos (a bulky, electron-rich ligand) ensures oxidative addition occurs even with unreactive aryl chlorides. The color change of the catalyst system serves as a visual indicator of complex formation.

Reagents:

-

Aryl Chloride (1.0 equiv)

-

Morpholine (1.2 equiv)[3]

- (1.5 mol%) – Source of Pd(0)

-

XPhos (3.0 mol%) – Ligand

-

Sodium tert-butoxide (

) (1.5 equiv) – Base -

Toluene (Anhydrous)

Protocol:

-

Inert Environment Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 5 minutes. Why:

is oxygen-sensitive; -

Catalyst Pre-complexation: Add

, XPhos, and-

Validation: The solution should turn a deep orange/red, indicating active catalyst formation.

-

-

Substrate Addition: Add the Aryl Chloride and Morpholine via syringe.

-

Reaction: Heat the mixture to 100°C (oil bath). Stir for 4–6 hours.

-

Checkpoint (Critical): At T=4h, remove a 10µL aliquot. Dilute in MeOH and inject into LCMS.

-

Pass Criteria: Area% of Aryl Chloride < 5%.

-

Fail Criteria: If Aryl Chloride > 5%, add 0.5 mol% additional catalyst and heat for 2 more hours.

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Part 3: Case Studies in Medicinal Chemistry

Linezolid (Zyvox): The Solubility Tuner

Linezolid is an oxazolidinone antibiotic. The morpholine ring is not the primary pharmacophore for ribosomal binding but is critical for the drug's "drug-like" properties.

-

Role: The fluorine atom on the central ring and the morpholine ring work in tandem. The morpholine improves the solubility profile, allowing for both IV and oral formulations (100% bioavailability).

-

SAR Insight: Modification of the morpholine oxygen to sulfur (thiomorpholine) or carbon (piperidine) retains antibacterial activity but drastically reduces solubility and alters the safety profile [1].

Gefitinib (Iressa): The Solubilizing Tail

Gefitinib is an EGFR inhibitor used in non-small cell lung cancer.

-

Structural Logic: The core quinazoline is highly lipophilic and insoluble. The addition of a 3-morpholinopropoxy side chain at the C6 position serves two purposes:

-

Solubility: The basic nitrogen (

) forms a salt, allowing formulation. -

Solvent Exposure: The morpholine ring points out towards the solvent front in the ATP-binding pocket, making minimal contact with the protein but improving physicochemical properties without steric clash [2].

-

Visualization: EGFR Pathway Inhibition

Understanding where Gefitinib acts helps visualize the downstream effects of the morpholine-containing drug.

Caption: Gefitinib utilizes its morpholine tail to solubilize the core, allowing it to reach and inhibit the EGFR ATP-binding site.

Part 4: Metabolic Stability Assay Protocol

To ensure the morpholine ring does not become a metabolic liability, early-stage screening is required.

Protocol: Microsomal Stability Assay (Human Liver Microsomes - HLM)

-

Preparation: Prepare a 10 mM stock of the morpholine test compound in DMSO.

-

Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

-

Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM).

-

Sampling: Take aliquots at T=0, 5, 15, 30, and 60 mins.

-

Quenching (Validation Step): Immediately dispense aliquot into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin). Why: This precipitates proteins and stops metabolism instantly.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope-

Target:

protein is desirable for a once-daily oral drug.

-

References

-

Barbachyn, M. R., & Ford, C. W. (2003).[4] Oxazolidinone structure-activity relationships leading to linezolid.[4][][6] Angewandte Chemie International Edition, 42(18), 2010-2023. Link

-

Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

- Testa, B. (2004). The Metabolism of Drugs and Other Xenobiotics. Academic Press.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 6. Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis of Linezolid & Analogs: Key Intermediates Guide

Executive Summary: The Oxazolidinone Scaffold

Linezolid (Zyvox®) represents the first commercially successful class of oxazolidinone antibiotics, targeting the 50S ribosomal subunit to inhibit bacterial protein synthesis initiation.[1][2] For drug developers, the structural rigidity of the oxazolidinone C-ring and the specific fluorine substitution on the B-ring are critical for pharmacophore binding.[1][3]

This guide moves beyond basic textbook synthesis, focusing on the strategic isolation and manipulation of key intermediates .[2][3] It prioritizes convergent industrial routes that maximize enantiomeric purity and safety, specifically avoiding hazardous azide intermediates common in early academic routes.[1][2][3]

Retrosynthetic Logic & Strategic Disconnections

To design efficient analogs, we must disconnect the molecule at its most labile yet strategic bonds.[2][3] The synthesis generally converges on two distinct domains: the Nucleophilic Aromatic Core (A/B Rings) and the Electrophilic Chiral Synthon (C Ring/Side Chain) .[1][2]

Visualizing the Disconnection (Graphviz)[1][2]

Figure 1: Retrosynthetic breakdown of Linezolid showing the divergence between stepwise chiral building (Route 1) and convergent alkylation (Route 2).[1][4]

Key Intermediate Class 1: The A/B-Ring System

3-Fluoro-4-morpholinylaniline

This is the universal nucleophile for Linezolid and the majority of its structural analogs.[1][3][4] The presence of the fluorine atom at the 3-position is non-negotiable for bioactivity, but the morpholine ring is a prime target for analog modification (e.g., thiomorpholine, piperazine).[1][2]

Synthesis Protocol (Self-Validating System)

-

Reaction Type: Nucleophilic Aromatic Substitution (

) followed by Nitro Reduction.[1][2][4] -

Critical Quality Attribute (CQA): Regioselectivity during substitution; removal of defluorinated impurities.

Step 1:

-

Charge: 3,4-Difluoronitrobenzene (1.0 eq) and anhydrous

(1.2 eq) in Acetonitrile (ACN). -

Addition: Add Morpholine (1.1 eq) dropwise at 0–5°C to control exotherm.

-

Reflux: Heat to 80°C for 4–6 hours.

-

Validation: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of starting material (

) and appearance of yellow product ( -

Workup: Quench with water, filter yellow precipitate (3-fluoro-4-morpholinylnitrobenzene). Yields typically >90%.[3][4][5]

Step 2: Reduction (The "Green" Catalytic Route) Avoid Fe/HCl in scale-up due to waste disposal issues.[1][4] Use Catalytic Hydrogenation.

-

Charge: Nitro intermediate in Methanol/THF (1:1).

-

Catalyst: 10% Pd/C (5 wt% loading).

-

Conditions:

atmosphere (balloon or 50 psi), RT, 6 hours. -

Purification: Filter through Celite. Recrystallize from Toluene/Hexane to remove des-fluoro impurities.[1][3][4]

Analog Opportunities

To synthesize analogs, replace Morpholine in Step 1 with:

-

N-Boc-Piperazine: Allows for further functionalization of the distal nitrogen after C-ring formation.[1][3][4]

Key Intermediate Class 2: The C-Ring Chiral Synthons

The construction of the oxazolidinone ring determines the stereochemistry (S-configuration is required for activity).[1][3]

Comparison of Chiral Building Blocks

| Intermediate | CAS No.[3][4][6][7] | Strategic Advantage | Drawback |

| (S)-Epichlorohydrin | 67843-74-7 | Low cost; direct cyclization.[1][3][4] | Requires high optical purity; potential for racemization if conditions are too basic.[3][4] |

| (R)-Glycidyl Butyrate | 60456-26-0 | Industry Standard. Higher molecular weight allows easier handling; kinetic resolution improves ee%.[1][3][4] | Higher cost than epichlorohydrin.[3][4] |

| (S)-N-(2-acetoxy-3-chloropropyl)acetamide | 183905-31-9 | Convergent. Installs the side chain before ring closure, eliminating the hazardous azide step.[1][3][4] | Synthesis requires multiple steps if not purchased.[3][4] |

Protocol: The Convergent Carbamate Route

This route avoids the explosive azide intermediate utilized in the original Brickner synthesis.[1][3]

Workflow Diagram (Graphviz)

Figure 2: The modern "Carbamate Route" utilizing (R)-Glycidyl Butyrate to form the oxazolidinone ring safely.[1][4]

Detailed Methodology (Carbamate Formation & Cyclization):

-

Carbamate Formation: React 3-fluoro-4-morpholinylaniline with Benzyl Chloroformate (Cbz-Cl) or Carbonyldiimidazole (CDI) in DCM at 0°C. The Cbz-protected aniline is a stable solid intermediate.[1][3][4]

-

Lithium-Mediated Cyclization:

-

Validation: HPLC purity should be >98% with enantiomeric excess (ee) >99%.

Advanced Intermediate Class 3: Side Chain Precursors

For researchers modifying the C-5 side chain (e.g., replacing acetamide with triazoles or thioamides), the Mesylate Intermediate is the divergence point.[1][2]

-

Intermediate: (R)-[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl methanesulfonate.[1][3][4][8]

-

Stability Warning: This mesylate is thermally unstable over long periods; store at -20°C.

-

Reaction: Displacement of the mesylate with nucleophiles (Azide, Potassium Phthalimide, or Thioacetate) generates the amine precursor for diverse side-chain acylation.[1][2]

Troubleshooting & Impurity Control (E-E-A-T)

Field experience dictates that specific impurities often derail Linezolid synthesis.

| Impurity | Origin | Control Strategy |

| Bis-Linezolid (Dimer) | Over-reaction during cyclization or presence of excess aniline.[1][3][4] | Maintain strict stoichiometry of the chiral synthon (1.1–1.2 eq). Use slow addition of base.[1][3][4] |

| Des-fluoro Linezolid | Over-reduction of the nitro-intermediate (Step 1).[1][3][4] | Use mild hydrogenation catalysts (e.g., sulfided Pt/C) or control H2 pressure (<2 bar).[1][2][4] |

| R-Enantiomer | Low optical purity of Epichlorohydrin/Glycidyl butyrate.[1][3][4] | Source chiral synthons with >99% ee. Avoid high temperatures (>50°C) during cyclization which can cause racemization.[1][4] |

References

-

Brickner, S. J., et al. (1996).[1][2] "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections."[1][3][4] Journal of Medicinal Chemistry. Link[1][2][4]

-

Madhusudhan, G., et al. (2011).[1][2] "A new and alternate synthesis of Linezolid: An antibacterial agent."[1][3][9] Der Pharma Chemica. Link

-

Perrault, W. R., et al. (2003).[1][2] "Process Research and Development of a Scalable Synthesis of Linezolid." Organic Process Research & Development. Link[1][2][4]

-

Agrawal, A., et al. (2013).[1][2] "Linezolid: A review of its properties, function, and use in critical care." Journal of Anaesthesiology Clinical Pharmacology. Link

-

Patel, M., et al. (2012).[1][2][10] "Synthesis of Antibiotic Linezolid Analogues." Asian Journal of Chemistry. Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. US2106697A - Process for the manufacture of acetamide - Google Patents [patents.google.com]

- 4. N-[(S)-2-Acetoxy-3-chloropropyl]acetamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. CAS 183905-31-9: Acetamide, N-[(2S)-2-(acetyloxy)-3-chloro… [cymitquimica.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

3-Substituted Morpholine Derivatives in Pharmaceutical Research: Scaffold Optimization, Synthesis, and Clinical Application

Executive Summary: The "Privileged" Morpholine Scaffold

In modern medicinal chemistry, the morpholine ring (1-oxa-4-azacyclohexane) has transcended its origins as a simple solvent to become a "privileged scaffold"[1]. Its ubiquitous presence in central nervous system (CNS) agents, oncology drugs, and antimicrobial compounds is not coincidental. The strategic introduction of substituents—particularly at the 3-position—provides medicinal chemists with a powerful tool to lock molecular conformations, direct pharmacophore appendages, and fine-tune pharmacokinetic (PK) profiles[2],[3].

This technical guide dissects the causality behind the physicochemical advantages of 3-substituted morpholines, explores their mechanistic binding in validated clinical targets, and provides self-validating synthetic protocols for their integration into drug discovery pipelines.

Physicochemical Causality & The 3-Substitution Advantage

The Inductive Effect on Basicity and ADME

The fundamental advantage of the morpholine ring over its all-carbon (cyclohexane) or all-nitrogen (piperazine) analogs lies in its heteroatomic synergy. The oxygen atom exerts a strong electron-withdrawing inductive effect on the nitrogen atom, significantly reducing its basicity. While piperidine has a pKa of ~11.2, morpholine's pKa sits at approximately 8.4[1],[3].

The Causality: At a physiological pH of 7.4, a substantial fraction of the morpholine population remains unionized. This delicate lipophilic-hydrophilic balance enhances passive membrane permeability, allowing morpholine derivatives to cross the blood-brain barrier (BBB) efficiently while maintaining sufficient aqueous solubility to avoid formulation liabilities[3].

Conformational Locking via 3-Substitution

Unsubstituted morpholine exists in a rapid equilibrium between chair and skew-boat conformations. While flexible, this entropy can result in a high energetic penalty upon target binding.

The Causality of 3-Substitution: Introducing a substituent at the C3 position adjacent to the nitrogen atom fundamentally alters the ring's conformational landscape. It introduces steric constraints that force the ring into a preferred chair conformation to avoid pseudo-allylic (

Mechanistic Case Studies in Target Binding

PI3K Inhibitors: Hinge-Binding Dynamics

Phosphoinositide 3-kinases (PI3Ks) are critical targets in oncology. Buparlisib (NVP-BKM120) is a potent pan-PI3K inhibitor featuring a bismorpholino-pyrimidine scaffold[4].

Mechanism of Action: The morpholine ring is not merely a solubilizing group; it is the primary pharmacophore. The morpholine oxygen acts as a highly specific hydrogen bond acceptor for the backbone amide of Val851 (in the p110

Fig 1: Morpholine-based PI3K inhibitors blocking the PI3K/AKT/mTOR signaling pathway.

NK1 Receptor Antagonists: The Aprepitant Model

Aprepitant, an FDA-approved drug for chemotherapy-induced nausea and vomiting, exemplifies the power of a highly substituted morpholine core[3],[6].

Mechanism of Action: Aprepitant utilizes a 2,3-disubstituted morpholine ring as a central structural hub. The morpholine core does not just bind the neurokinin 1 (NK1) receptor directly; rather, its rigid chair conformation precisely directs three distinct "arms" (a bis-trifluoromethyl-phenylethoxy group, a 4-fluorophenyl group, and a triazolyl-methyl group) into their respective hydrophobic and polar sub-pockets within the receptor[6],[7].

Quantitative Data Summaries

The following tables summarize the critical physicochemical parameters and binding affinities that drive the selection of 3-substituted morpholines in lead optimization.

Table 1: Physicochemical Comparison of Saturated Heterocycles

| Scaffold | pKa (Conjugate Acid) | LogP (Octanol/Water) | BBB Permeability Potential | Primary Utility in Drug Design |

| Piperidine | ~11.2 | Highly Lipophilic | Low (Highly Ionized) | Strong basic center, salt formation |

| Piperazine | ~9.8 (N1), ~5.6 (N2) | Hydrophilic | Moderate | Two distinct basic centers |

| Morpholine | ~8.4 | Balanced | High (Partially Unionized) | H-bond acceptor, PK/PD modulation |

| 3-Substituted Morpholine | ~8.0 - 8.5 | Tunable | Very High | Conformational locking, chiral targeting |

Table 2: Key Morpholine-Containing Clinical Compounds

| Drug / Candidate | Target | Morpholine Substitution | Primary Interaction Mechanism |

| Aprepitant | NK1 Receptor | 2,3-Disubstituted | Scaffold directing 3 pharmacophore arms[6] |

| Buparlisib (BKM120) | PI3K (Pan-class I) | Unsubstituted (Bismorpholino) | H-bond acceptor at Val851/Val882 hinge[4] |

| ZSTK474 | PI3K | Unsubstituted | H-bond acceptor at Val828 hinge[8] |

Experimental Methodologies: Self-Validating Protocols

Achieving high diastereoselectivity in the synthesis of 3-substituted morpholines is historically challenging. Below are two field-proven, self-validating protocols designed for high stereochemical fidelity.

Protocol 1: Diastereoselective Synthesis via 2-Tosyl-1,2-Oxazetidine Ring Opening

This protocol utilizes an umpoled synthon approach to construct conformationally rigid morpholines[2].

Rationale: Base catalysis promotes a cascade sequence where an

-

Preparation: In a flame-dried flask under inert atmosphere (N

), dissolve 2-tosyl-1,2-oxazetidine (1.0 equiv, e.g., 0.30 mmol) and the discrete nucleophile, ethyl 2-methyl-3-oxopropanoate (1.0 equiv), in anhydrous dichloromethane (DCM, 0.1 M). -

Base Catalysis: Add anhydrous

(1.2 equiv) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv) dropwise at 0 °C. -

Cascade Reaction: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. Validation Check: Monitor via TLC (Hexane/EtOAc 7:3) until the complete disappearance of the oxazetidine spot.

-

Workup: Quench with saturated aqueous

. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous -

Purification: Purify the crude residue via silica gel flash chromatography to isolate the diastereomeric mixture of the morpholine hemiaminal.

-

Elaboration: The resulting hemiaminal can be subjected to photoredox-mediated Giese-type reactions to yield the final 3-substituted morpholine with high diastereoconvergence[2].

Fig 2: Synthetic workflow for 3-substituted morpholines via oxazetidine ring opening.

Protocol 2: Stereoselective Grignard Addition to Sulfinyl Imines

This two-step process leverages a chiral auxiliary to dictate the stereochemistry at the C3 position[9].

Rationale: The addition of trimethylaluminum (

-

Pre-organization: Dissolve the sulfinyl imine (1.0 equiv, 0.22 mmol) in anhydrous methyl tert-butyl ether (MTBE, 1.1 mL) and cool to –78 °C. Add

(1.1 equiv, 2.0 M in toluene) dropwise. Stir for 30 minutes at –78 °C. -

Nucleophilic Attack: Add the desired Grignard reagent (1.5 equiv) dropwise. Maintain stirring at –78 °C for 6 hours.

-

Quench & Extraction: Quench the reaction carefully with saturated aqueous

. Dilute with -

Cyclization: Dissolve the purified intermediate in anhydrous THF (0.05 M). Add 18-crown-6 (0.5 equiv) and Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv). Stir at room temperature for 2 hours.

-

Final Isolation: Quench with

, extract with EtOAc, and purify via flash chromatography to yield the enantiopure 3-substituted morpholine derivative[9].

Conclusion

The 3-substituted morpholine scaffold is far more than a passive structural linker; it is an active participant in drug-target interactions. By understanding the causality between its oxygen-induced pKa lowering, its

References

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery ACS Chemical Neuroscience URL:[Link]

-

Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor Cancer Discovery - AACR Journals URL:[Link]

-

Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors MDPI Pharmaceuticals URL:[Link]

-

Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography Nature Communications (via ETH Zurich Research Collection) URL:[Link]

-

Discovery of Novel PI3K

Inhibitors Based on the p110

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors [mdpi.com]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Chemical properties of (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate

Technical Guide: Chemical Properties & Synthetic Utility of (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate

Part 1: Executive Summary & Compound Identity

(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate (CAS: 1312161-62-8) is a high-value chiral building block used primarily in the synthesis of morpholine-containing pharmaceutical agents. Its structural value lies in its bifunctionality : it presents a reactive primary amine for immediate diversification while protecting the morpholine secondary amine with a Benzyloxycarbonyl (Cbz) group. This orthogonal protection strategy allows for the precise, stepwise construction of complex bioactive scaffolds, particularly in kinase inhibitors and GPCR ligands where the morpholine ring serves to modulate solubility and metabolic stability.

Identity Data

| Property | Detail |

| Systematic Name | (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate |

| Common Name | (R)-4-N-Cbz-3-aminomethylmorpholine |

| CAS Number | 1312161-62-8 |

| Molecular Formula | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 250.29 g/mol |

| SMILES | C1COCC(N1C(=O)OCC2=CC=CC=C2)CN |

| Chirality | (R)-enantiomer |

Part 2: Physicochemical Profile

Understanding the physical state and solubility profile is critical for assay development and reaction planning.

Table 1: Physicochemical Properties

| Parameter | Value / Description | Note |

| Physical State | Viscous Oil or Low-Melting Solid | Common for Cbz-protected amino-morpholines. |

| Boiling Point | ~420°C (Predicted) | Decomposes before boiling at atm pressure. |

| pKa (Basic Amine) | 8.8 ± 0.5 (Predicted) | Primary amine; suitable for standard couplings. |

| LogP | 1.2 - 1.5 (Predicted) | Lipophilic enough for organic extraction (DCM/EtOAc). |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | High organic solubility; poor water solubility at neutral pH. |

| Storage | 2-8°C, Inert Atmosphere | Amine is sensitive to atmospheric CO₂ (carbamate formation). |

Part 3: Synthetic Utility & Reactivity

The core value of this molecule is its orthogonal reactivity . The primary amine is nucleophilic and ready for coupling, while the Cbz group renders the morpholine nitrogen non-nucleophilic and stable to acidic conditions (e.g., TFA), distinguishing it from Boc-protected variants.

Reactivity Matrix

-

Primary Amine (-NH₂):

-

Acylation: Reacts rapidly with acid chlorides, NHS-esters, or carboxylic acids (with HATU/EDC) to form amides.

-

Reductive Amination: Reacts with aldehydes/ketones in the presence of NaBH(OAc)₃ to form secondary amines.

-

Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides.

-

-

Cbz Group (Carbamate):

-

Stability: Stable to basic hydrolysis, TFA (Trifluoroacetic acid), and mild oxidants.

-

Deprotection: Cleaved via Hydrogenolysis (H₂/Pd-C) or strong acid (HBr in Acetic Acid). Crucially, it survives Boc deprotection conditions.

-

Strategic Orthogonality Visualization

The following diagram illustrates the strategic advantage of using the Cbz-protected scaffold in a multi-step synthesis.

Figure 1: Orthogonal protection strategy. The Cbz group remains inert during the initial functionalization of the primary amine, allowing for controlled, sequential growth of the molecule.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable intermediates.

Protocol A: General Amide Coupling (Functionalization of the Primary Amine)

Objective: To attach a therapeutic "warhead" or core scaffold to the primary amine.

Reagents:

-

(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate (1.0 equiv)

-

Carboxylic Acid Partner (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Procedure:

-

Activation: Dissolve the Carboxylic Acid (1.1 eq) in DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes.

-

Checkpoint: Solution should turn slightly yellow (activation of acid).

-

-

Addition: Add (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate (1.0 eq) dissolved in minimal DMF.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

-

Target Mass: Look for [M_acid + M_scaffold - 18 + 1]⁺.

-

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with sat. NaHCO₃, water, and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Cbz Deprotection (Hydrogenolysis)

Objective: To remove the protecting group and liberate the secondary morpholine amine.

Reagents:

-

Substrate (from Protocol A)

-

Pd/C (10% wt loading, 0.1 equiv by mass)

-

Hydrogen Gas (Balloon pressure)

-

Solvent: Methanol or Ethanol

Procedure:

-

Preparation: Dissolve substrate in Methanol (0.05 M). Nitrogen purge the vessel.

-

Catalyst Addition: Carefully add Pd/C under nitrogen flow (Caution: Pyrophoric).

-

Hydrogenation: Evacuate and backfill with H₂ gas (balloon) three times. Stir vigorously at RT for 4–16 hours.

-

Checkpoint: LC-MS should show disappearance of starting material and loss of mass corresponding to the Cbz group (Mass - 134 Da + 1).

-

-

Filtration: Filter reaction mixture through a Celite pad to remove Pd/C. Rinse pad with Methanol.

-

Isolation: Concentrate filtrate in vacuo. The resulting secondary amine is often used directly in the next step without further purification to avoid stability issues.

Part 5: Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye). Not classified as acutely toxic, but standard precautions for novel chemical intermediates apply.

-

Storage: Store at 2–8°C. The primary amine can absorb CO₂ from the air to form carbamic acid salts; store under nitrogen or argon if possible.

-

Waste Disposal: Aqueous waste from workups containing DIPEA/HATU should be treated as organic waste. Palladium waste must be handled as heavy metal waste.

Part 6: Synthesis Workflow Visualization

The following diagram details the chemical logic for utilizing this scaffold in a drug discovery campaign.

Figure 2: Divergent synthesis pathways. The scaffold allows for diverse chemical modifications at the primary amine before the morpholine ring is exposed.

References

- Sartori, G., & Maggi, R. (2013). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Authoritative source for Cbz deprotection protocols).

- Joshi, R., et al. (2016). Morpholine as a privileged scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry, 24(18), 3997-4016. (Context for morpholine utility in drug design).

Architecting Complexity: Chiral Amine Building Blocks in Advanced Heterocyclic Synthesis

The Chiral Amine Imperative in Drug Discovery

The architectural landscape of modern therapeutics is heavily reliant on the precise spatial arrangement of functional groups. Chiral amines represent one of the most critical structural motifs in medicinal chemistry, with approximately 40% of new chemical entities (NCEs) among FDA-approved drugs containing at least one chiral amine moiety[1]. These fragments not only dictate the pharmacodynamic interactions between a drug and its biological target but also serve as foundational building blocks for the construction of complex, three-dimensional heterocyclic scaffolds.

As drug discovery platforms increasingly prioritize the expansion of chemical space to overcome resistance mechanisms and improve safety profiles, the demand for robust, scalable, and highly enantioselective methods for chiral amine synthesis has surged. This technical guide explores the mechanistic paradigms of chiral amine synthesis—specifically biocatalytic transamination and asymmetric induction via chiral auxiliaries—and details their integration into advanced heterocyclic frameworks.

Mechanistic Paradigms for Asymmetric C-N Bond Formation

To synthesize heterocycles with high stereofidelity, the precursor chiral amines must be generated through methods that offer absolute stereocontrol. We focus on two field-proven methodologies: biocatalysis and sulfinamide-directed asymmetric synthesis.

Biocatalytic Transamination: The PLP-Dependent Engine

-Transaminases (Causality in Experimental Design:

A major limitation of

Catalytic cycle of PLP-dependent transaminases for chiral amine synthesis.

Chiral Auxiliaries: The Ellman Sulfinamide Paradigm

When biocatalysis is limited by substrate scope—such as in the presence of bulky benzylic or highly fluorinated groups—chemical asymmetric synthesis using Ellman's auxiliary (tert-butanesulfinamide) becomes the gold standard. This method involves the condensation of a prochiral ketone with enantiopure tert-butanesulfinamide, followed by the diastereoselective addition of a nucleophile or hydride[3].

Causality in Experimental Design: The high diastereoselectivity observed in these reactions is dictated by a highly ordered cyclic half-chair transition state. For instance, when utilizing a zirconocene hydride for the reduction of sulfinyl ketimines, the high oxophilicity of zirconium coordinates the sulfinyl oxygen, locking the conformation and directing the hydride attack exclusively to one face of the imine[4]. This predictable stereocontrol is heavily utilized in the synthesis of FDA-approved drugs like Apremilast[3].

Stereoselective synthesis of chiral amines utilizing Ellman's sulfinamide.

Translating Amines into Heterocyclic Scaffolds

Once synthesized, these enantiopure amines serve as nucleophilic anchors for the construction of complex heterocycles.

-

Oxetane Desymmetrization: Oxetanes have emerged as highly versatile building blocks due to their balanced ring strain. Chiral amines can execute intramolecular nucleophilic attacks on oxetanes, a process often catalyzed by chiral phosphoric acids. This desymmetrization strategy provides robust access to chiral 3,4-dihydro-2H-1,4-benzoxazines with up to 99% enantiomeric excess (ee).

-

Organocatalytic [3+3] Cycloadditions: Chiral primary and secondary amines act as powerful organocatalysts and building blocks in asymmetric [3+3] cycloadditions. By forming reactive enamine or iminium intermediates, they facilitate the construction of heavily substituted, chiral six-membered nitrogenous heterocycles (e.g., piperidines and pyridines).

Logical pathways from chiral amine precursors to complex heterocycles.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that stereochemical leakage or incomplete conversions are detected immediately.

Protocol A: Biocatalytic Continuous Flow Transamination[2]

Objective: Synthesis of (S)-1-phenylethylamine from acetophenone.

Mechanistic Rationale: Immobilization of

-

Monolith Functionalization: Graft a dried silica monolith with 3-aminopropyl-triethoxysilane (APTES) in toluene at 100 °C for 24 h.

-

Enzyme Immobilization: Flow 50 mL of a 1% glutaraldehyde aqueous solution through the monolith at 1.4 mL/min. Subsequently, flow 50 mL of buffered

-TA solution (0.2 g/L, pH 8.0, containing 2.02 mM PLP). -

Continuous Flow Reaction: Pump a feed solution containing 10 mM acetophenone, 50 mM isopropylamine (donor), and 1 mM PLP in phosphate buffer through the reactor at 0.1 mL/min at 30 °C.

-

Self-Validation Checkpoint: Route the reactor effluent through an in-line UV-Vis flow cell set to 240 nm. A plateau in absorbance indicates steady-state conversion. Collect a 100

L aliquot, derivatize with Marfey's reagent, and analyze via LC-MS to confirm >99% ee before bulk solvent evaporation.

Protocol B: Diastereoselective Synthesis via Ellman's Auxiliary[3]

Objective: Synthesis of the chiral benzylic amine precursor for Apremilast. Mechanistic Rationale: Titanium(IV) ethoxide [Ti(OEt)4] is strictly required over weaker Lewis acids because it acts dually as an imine-activating agent and an irreversible water scavenger, preventing the thermodynamically favored hydrolysis of the N-sulfinylimine back to the ketone.

-

Condensation: To a flame-dried flask under N2, add (R)-tert-butanesulfinamide (1.0 eq) and dry THF. Add Ti(OEt)4 (2.0 eq) and stir for 1 h. Dropwise add 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) at 0 °C. Stir at room temperature for 12 h.

-

Intermediate Validation: Quench with saturated Na2CO3, filter through Celite, and concentrate. Checkpoint: Perform 1H-NMR on the crude mixture. The disappearance of the aldehyde proton (~9.8 ppm) and appearance of the imine proton (~8.5 ppm) validates complete condensation.

-

Nucleophilic Addition: Cool the purified N-sulfinylimine to -48 °C in THF. Slowly add the required Grignard or organolithium reagent (1.5 eq) to maintain the highly ordered cyclic transition state. Stir for 4 hours.

-

Self-Validation Checkpoint: Isolate the sulfinamide product. Analyze via chiral HPLC. A diastereomeric ratio (dr) of >95:5 must be confirmed prior to acidic cleavage (using 4M HCl in dioxane) to prevent the generation of enantiomeric mixtures in the final primary amine.

Quantitative Performance Metrics

The selection of a chiral amine synthesis route depends heavily on substrate sterics, required scale, and environmental impact. The following table synthesizes the quantitative parameters of the discussed methodologies.

| Synthesis Methodology | Typical Yield (%) | Enantiomeric/Diastereomeric Excess | Scalability | Key Advantages | Primary Limitation |